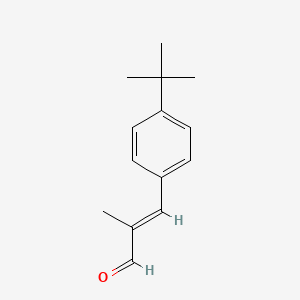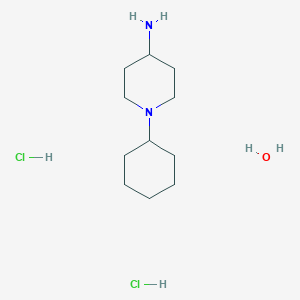
1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(1H-indol-3-ylmethyl)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(1H-indol-3-ylmethyl)isoquinoline is a complex organic compound that belongs to the class of isoquinoline alkaloids. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound features a tetrahydroisoquinoline core with methoxy groups at positions 6 and 7, and an indole moiety attached at the 1-position via a methylene bridge.
Métodos De Preparación
The synthesis of 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(1H-indol-3-ylmethyl)isoquinoline can be achieved through various synthetic routes. One common method involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the desired isoquinoline compound via cyclization . Industrial production methods may involve optimizing these reactions for higher yields and scalability.
Análisis De Reacciones Químicas
1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(1H-indol-3-ylmethyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into fully saturated isoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(1H-indol-3-ylmethyl)isoquinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals
Mecanismo De Acción
The mechanism of action of 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(1H-indol-3-ylmethyl)isoquinoline involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(1H-indol-3-ylmethyl)isoquinoline can be compared with other similar compounds, such as:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the indole moiety, leading to different biological activities.
1,2,3,4-Tetrahydroisoquinoline: A simpler structure without methoxy groups and the indole moiety.
1,2,3,4-Tetrahydro-2-azanaphthalene: Another isoquinoline derivative with different substituents
Propiedades
| 15832-21-0 | |
Fórmula molecular |
C20H22N2O2 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
1-(1H-indol-3-ylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C20H22N2O2/c1-23-19-10-13-7-8-21-18(16(13)11-20(19)24-2)9-14-12-22-17-6-4-3-5-15(14)17/h3-6,10-12,18,21-22H,7-9H2,1-2H3 |
Clave InChI |
XVIUOHLUFLSLMA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(NCCC2=C1)CC3=CNC4=CC=CC=C43)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B12003107.png)

![2-Nitro-1-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-4-(trifluoromethyl)benzene](/img/structure/B12003119.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12003125.png)


![Methyl 3-[2-(4-nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylate](/img/structure/B12003140.png)

![5-(4-methoxyphenyl)-4-[(thiophen-2-ylmethylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B12003160.png)

![1,2-Dichloro-4-({[(propylamino)carbonyl]amino}sulfonyl)benzene](/img/structure/B12003168.png)



